molecular formula C10H12BrNO3 B13205470 5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13205470
M. Wt: 274.11 g/mol
InChI Key: WGZNJSHBCDZJTG-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a bromine atom, a 2-methylpropyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the bromination of a suitable precursor followed by the introduction of the 2-methylpropyl group and the carboxylic acid functionality. One common method involves the bromination of a pyridine derivative under controlled conditions, followed by subsequent functional group transformations to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2-methylpropyl)-5-nitro-1,3,2-dioxaborinane
  • 5-Bromo-1,3-dichloro-2-fluoro-benzene

Uniqueness

5-Bromo-1-(2-methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

5-bromo-1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C10H12BrNO3/c1-6(2)4-12-5-7(11)3-8(9(12)13)10(14)15/h3,5-6H,4H2,1-2H3,(H,14,15)

InChI Key

WGZNJSHBCDZJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=C(C1=O)C(=O)O)Br

Origin of Product

United States

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